molecular formula C10H12N2OS B2852752 N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide CAS No. 2411199-15-8

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide

Cat. No.: B2852752
CAS No.: 2411199-15-8
M. Wt: 208.28
InChI Key: BEXZDVZYRICARX-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide typically involves the reaction of 4-methyl-1,3-thiazole with an appropriate alkyne derivative. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives with different functional groups .

Scientific Research Applications

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide include other thiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and selectivity. The presence of the but-2-ynamide group may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-4-9(13)11-6-5-10-12-8(2)7-14-10/h7H,5-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZDVZYRICARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=NC(=CS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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